molecular formula C14H13N3OS B11670822 N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide

N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide

Cat. No.: B11670822
M. Wt: 271.34 g/mol
InChI Key: IUQQGVMRVCDRSZ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide is a Schiff base compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and pharmacology. This compound is characterized by the presence of a benzylidene group attached to an isonicotinohydrazide moiety, with a methylsulfanyl substituent on the benzylidene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide typically involves the condensation reaction between 4-(methylsulfanyl)benzaldehyde and isonicotinohydrazide. The reaction is usually carried out in the presence of absolute ethanol as a solvent and a catalytic amount of glacial acetic acid . The reaction mixture is refluxed for several hours until the product precipitates out, which is then filtered, washed, and recrystallized to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imine (C=N) bond can be reduced to an amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Comparison with Similar Compounds

N’-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide can be compared with other Schiff base derivatives:

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3OS/c1-19-13-4-2-11(3-5-13)10-16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

IUQQGVMRVCDRSZ-MHWRWJLKSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.